molecular formula C26H26N2O5 B089091 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine CAS No. 13122-91-3

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine

Cat. No. B089091
CAS RN: 13122-91-3
M. Wt: 446.5 g/mol
InChI Key: JNRHNGGTJOBXHL-GOTSBHOMSA-N
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Description

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine (3-PhNPAA) is a synthetic peptide composed of three amino acids, phenylalanine, alanine and phenylalanine. It is a small molecule that has been studied extensively in the past few decades due to its potential applications in scientific research. 3-PhNPAA is a versatile biological tool that has been used in various fields, including biochemistry, pharmacology, and medicine. The aim of

Mechanism of Action

Target of Action

Notably, it has shown an affinity for proteins involved in regulating cell growth, differentiation, and metabolism .

Mode of Action

Z-Phe-Phe-OH is known to interact with its targets through non-covalent interactions, particularly π-π interactions, between the aromatic side chains of its phenylalanine residues . These interactions are crucial in many areas of modern chemistry, including medicinal and bioorganic chemistry .

Biochemical Pathways

The Phe-Phe motif, which Z-Phe-Phe-OH is based on, is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This has implications for various biochemical pathways, particularly those involved in cell growth and differentiation . Moreover, Phe catabolism produces antimicrobial metabolites resulting in the inhibition of microbial growth and an immunosuppressive activity .

Pharmacokinetics

Given its molecular weight of 299321 Da , it is likely to have good bioavailability, as compounds with a molecular weight below 500 Da generally have good absorption and distribution profiles .

Result of Action

The molecular and cellular effects of Z-Phe-Phe-OH’s action are largely dependent on its interaction with its targets. For instance, its interaction with proteins involved in cell growth and differentiation could potentially influence these processes . Furthermore, the self-assembled nanostructures formed by the Phe-Phe motif could have various effects at the cellular level, such as promoting high cell viability and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Z-Phe-Phe-OH. For instance, the presence of other compounds, such as microplastics, can alter the environmental behaviors and biological effects of polycyclic aromatic hydrocarbons (PAHs), a group of compounds that includes phenanthrene . .

properties

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRHNGGTJOBXHL-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156961
Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
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Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine

CAS RN

13122-91-3
Record name N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Source CAS Common Chemistry
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Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine
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Record name 3-phenyl-N-[3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine
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Record name 3-PHENYL-N-(3-PHENYL-N-((PHENYLMETHOXY)CARBONYL)-L-ALANYL)-L-ALANINE
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